tert-Butyl (1-hydroxypropan-2-yl)carbamate
CAS No.: 147252-84-4
Cat. No.: VC21116670
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147252-84-4 |
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Molecular Formula | C8H17NO3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | tert-butyl N-(1-hydroxypropan-2-yl)carbamate |
Standard InChI | InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) |
Standard InChI Key | PDAFIZPRSXHMCO-UHFFFAOYSA-N |
SMILES | CC(CO)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(CO)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
tert-Butyl (1-hydroxypropan-2-yl)carbamate belongs to the class of carbamates, which are characterized by the functional group -NH(COOR)-, where R represents an alkyl or aryl group. The compound is identified by its Chemical Abstracts Service (CAS) number 125414-41-7. It features a tert-butyloxycarbonyl (Boc) group attached to a secondary amine, which is further connected to a hydroxypropyl moiety.
Molecular Properties
The fundamental molecular properties of tert-Butyl (1-hydroxypropan-2-yl)carbamate are summarized in the following table:
Property | Value |
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Molecular Formula | C₈H₁₇NO₃ |
Molecular Weight | 175.23 g/mol |
Appearance | White solid |
Functional Groups | Carbamate, hydroxyl, tert-butyl |
CAS Number | 125414-41-7 |
The structural features of this compound include a central carbamate group (-NH-COO-) with a tert-butyl substituent on the oxygen atom and a 1-hydroxypropan-2-yl group attached to the nitrogen. This arrangement confers specific chemical reactivity and physical properties that determine its usefulness in various applications.
Physical Properties
Physical State and Appearance
tert-Butyl (1-hydroxypropan-2-yl)carbamate typically presents as a white solid at room temperature. Its crystalline nature contributes to its stability during storage and handling, making it a reliable reagent for laboratory use.
Thermal Properties
The thermal properties of this compound are crucial for determining appropriate reaction conditions and storage requirements. Reported melting points for tert-Butyl (1-hydroxypropan-2-yl)carbamate range between 58-61°C, although values may vary slightly depending on the purity of the sample. This moderate melting point makes it easy to handle in laboratory settings without special equipment.
Solubility Profile
The compound exhibits good solubility in common organic solvents including dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. This solubility profile facilitates its use in various organic reactions and purification procedures. Its solubility in water is limited, as expected for most carbamates with significant hydrocarbon portions.
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-(+)-2-aminopropan-1-ol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This approach provides a straightforward method for introducing the Boc protecting group to the amine functionality. The reaction generally proceeds at room temperature in an appropriate solvent such as dichloromethane.
Chemical Reactivity
Functional Group Reactivity
tert-Butyl (1-hydroxypropan-2-yl)carbamate contains two primary reactive sites: the hydroxyl group and the carbamate group. Each site exhibits distinct reactivity patterns:
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The hydroxyl group can participate in:
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Oxidation reactions to form carbonyl compounds
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Esterification with acid derivatives
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Etherification via Williamson ether synthesis
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Substitution reactions to introduce various functional groups
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The carbamate group (Boc) serves primarily as a protecting group for the amine functionality and can be cleaved under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to regenerate the free amine.
Stability Considerations
The tert-butyloxycarbonyl group provides significant stability under basic and neutral conditions but is labile in acidic environments. This selective stability makes it valuable in multistep syntheses where orthogonal protection strategies are required. The compound is generally stable during storage at room temperature but should be protected from strong acids, oxidizing agents, and excessive heat.
Applications in Organic Synthesis
As a Building Block
tert-Butyl (1-hydroxypropan-2-yl)carbamate serves as an important building block in the synthesis of more complex molecules. The presence of both the protected amine and the hydroxyl group allows for selective functionalization and incorporation into larger structures. This versatility makes it particularly valuable in pharmaceutical synthesis and the preparation of bioactive compounds.
In Protecting Group Strategies
The most significant application of tert-Butyl (1-hydroxypropan-2-yl)carbamate lies in its role as a precursor containing a protected amine. The Boc protecting group strategy is widely employed in peptide synthesis, heterocyclic chemistry, and the preparation of complex natural products. The key advantages of this approach include:
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Selective protection of amine functionalities
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Stability under various reaction conditions
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Clean and efficient deprotection under controlled conditions
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Compatibility with a wide range of functional groups
Pharmaceutical Applications
In pharmaceutical research and development, tert-Butyl (1-hydroxypropan-2-yl)carbamate and related compounds have found applications in the synthesis of drug candidates and building blocks for medicinal chemistry. The controlled reactivity of the protected amine and the hydroxyl group allows for the construction of complex molecules with specific pharmacological properties.
Structure-Activity Relationships
Structural Comparisons
tert-Butyl (1-hydroxypropan-2-yl)carbamate bears structural similarities to several related compounds that differ in the substituents on the carbon backbone. For example, (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate (CID 27281774) features an additional alkyne functionality, which introduces new reactivity patterns while maintaining the core carbamate structure .
Stereochemical Considerations
The compound can exist in different stereoisomeric forms depending on the configuration at the chiral center. Both R and S enantiomers are possible, and the specific stereochemistry can significantly impact reactivity and application in asymmetric synthesis. The stereochemical purity is particularly important when the compound is used in the synthesis of pharmaceuticals or other bioactive molecules where stereoselectivity is crucial for biological activity.
Analytical Characterization
Chromatographic Analysis
Purification and analysis of tert-Butyl (1-hydroxypropan-2-yl)carbamate typically employ chromatographic techniques. Column chromatography using silica gel as the stationary phase and mixtures of ethyl acetate and petroleum ether or heptane as mobile phases is commonly used for purification . This approach allows for the isolation of the pure compound from reaction mixtures with good efficiency.
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